4-Cyclohexyl-3-oxo-2-phenylbutanenitrile

Description

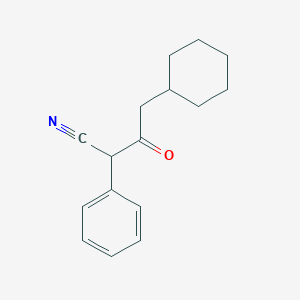

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19NO |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

4-cyclohexyl-3-oxo-2-phenylbutanenitrile |

InChI |

InChI=1S/C16H19NO/c17-12-15(14-9-5-2-6-10-14)16(18)11-13-7-3-1-4-8-13/h2,5-6,9-10,13,15H,1,3-4,7-8,11H2 |

InChI Key |

OFTNWMQZDHAYLH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC(=O)C(C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4 Cyclohexyl 3 Oxo 2 Phenylbutanenitrile and β Ketonitrile Frameworks

Reactivity at the Carbonyl Group (Ketone)

The carbonyl group in β-ketonitriles is an electrophilic center, susceptible to attack by nucleophiles. pearson.com Its reactivity is a cornerstone of various synthetic strategies.

The ketone functionality of β-ketonitriles can be selectively reduced to a hydroxyl group, yielding β-hydroxy nitriles. This transformation is of significant interest as the products are precursors to chiral β-hydroxy carboxylic acids, which are important pharmaceutical intermediates. acs.org Biocatalytic reduction methods have been explored for this purpose. For instance, the use of carbonyl reductases has been shown to effectively catalyze the asymmetric reduction of aromatic β-ketonitriles to their corresponding (R)-β-hydroxy nitriles with high optical purity. acs.org A notable challenge in whole-cell biocatalysis for this reduction has been a competing α-ethylation reaction; however, the use of isolated recombinant enzymes has been shown to eliminate this side reaction completely. acs.org

| Reactant | Catalyst/Reducing Agent | Product | Key Observation |

| Aromatic β-ketonitriles | Recombinant Carbonyl Reductase (CMCR) | (R)-β-hydroxy nitriles | Complete elimination of the competing ethylation reaction. acs.org |

| Aromatic β-ketonitriles | Whole-cell biocatalysts | β-hydroxy nitriles and α-ethylated byproducts | Competing α-ethylation reaction occurs. acs.org |

The carbonyl carbon in β-ketonitriles is electrophilic and can be attacked by nucleophiles. pearson.com In the presence of an acid or base catalyst, water can add to the carbonyl group to form a geminal-diol in a reversible equilibrium. libretexts.org Similarly, alcohols can add to form hemiacetals, which can then react with a second alcohol molecule to yield an acetal. libretexts.org The formation of these adducts is influenced by the electronic environment of the carbonyl group. Electron-donating groups tend to stabilize the carbonyl and decrease the equilibrium concentration of the hydrate, while electron-withdrawing groups destabilize the carbonyl and favor the formation of stable gem-diols. libretexts.org

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.org

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. libretexts.org For example, Grignard reagents add to the nitrile to form an imine intermediate, which upon hydrolysis yields a ketone. masterorganicchemistry.com This reaction provides a valuable method for the synthesis of ketones from nitriles. Similarly, organolithium reagents can also be used for this transformation. chemistrysteps.com The reduction of nitriles with strong reducing agents like lithium aluminum hydride (LiAlH₄) results in the formation of primary amines. libretexts.org This reaction proceeds through the nucleophilic addition of hydride ions. chemistrysteps.com

| Reagent | Product after Hydrolysis |

| Grignard Reagent (RMgX) | Ketone |

| Organolithium Reagent (RLi) | Ketone |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. chemistrysteps.com Acid-catalyzed hydrolysis involves the initial protonation of the nitrogen atom, which enhances the electrophilicity of the carbon, facilitating the attack of water. chemistrysteps.com This leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com The amide can then be further hydrolyzed to a carboxylic acid. chemistrysteps.com Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com A notable cascade process involves the ruthenium-catalyzed hydration of β-ketonitriles to β-ketoamides, followed by a transfer hydrogenation of the ketone to yield β-hydroxyamides in a one-pot reaction in water. uniovi.es

Reactivity at the α-Carbon (Active Methylene/Methine)

The carbon atom situated between the ketone and nitrile groups in β-ketonitriles is known as an active methylene group. The electron-withdrawing nature of the adjacent carbonyl and nitrile groups significantly increases the acidity of the α-hydrogen atoms. shivajicollege.ac.in This makes the α-carbon a potent nucleophile upon deprotonation by a base. beilstein-journals.org

The resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the oxygen of the carbonyl group and the nitrogen of the nitrile group. beilstein-journals.orgnih.gov This stabilized carbanion can readily participate in various carbon-carbon bond-forming reactions. For example, β-ketonitriles are widely used as versatile intermediates in the synthesis of various heterocyclic compounds. rsc.org They can undergo condensation reactions with various electrophiles to construct complex molecular architectures. rsc.org For instance, they are used in the synthesis of pyridines, pyrimidines, and pyrazoles. rsc.org The reactivity of the active methylene group is a key feature that contributes to the synthetic utility of β-ketonitriles. rsc.org

Alkylation and Other Substitution Reactions (e.g., C-C Bond Formation)

The enolates generated from β-ketonitriles are effective nucleophiles in SN2-type reactions, enabling the introduction of various alkyl groups at the α-position. This process, a cornerstone for C-C bond formation, typically requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete deprotonation and prevent self-condensation or multiple alkylations. libretexts.org The choice of reaction conditions can allow for regioselective alkylation in unsymmetrical ketones. libretexts.org

Modern methods have expanded beyond traditional alkylation. For instance, N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions between aldehydes and azobis(isobutyronitrile) (AIBN) provide an efficient route to β-ketonitriles that possess a quaternary carbon center at the α-position. researchgate.netorganic-chemistry.orgacs.orgacs.org This metal-free approach demonstrates high functional group tolerance and proceeds under mild conditions. researchgate.netorganic-chemistry.orgacs.org

Another significant C-C bond-forming reaction is the Michael addition, where the β-ketonitrile enolate adds to α,β-unsaturated carbonyl compounds. alevelchemistry.co.uk This conjugate addition is a reliable method for constructing C-C bonds under mild conditions. alevelchemistry.co.uk Research has shown that the reaction of β-ketonitriles with ortho-hydroxyl-substituted p-quinone methides, catalyzed by an asymmetric organocatalyst, proceeds via a 1,6-conjugate addition followed by annulation to produce 2-amino-4-aryl-4H-chromenes. rsc.org

The following table summarizes various C-C bond formation reactions applicable to the β-ketonitrile framework.

| Reaction Type | Reagents/Catalysts | Product Type | Key Features |

| α-Alkylation | Strong base (e.g., LDA), Alkyl halide | α-Alkyl-β-ketonitrile | Forms a new C-C bond at the α-position. libretexts.org |

| Radical Coupling | N-Heterocyclic Carbene (NHC), AIBN, Aldehyde | β-Ketonitrile with α-quaternary center | Metal-free, mild conditions, high yield. organic-chemistry.orgacs.orgacs.org |

| Michael Addition | Base, α,β-Unsaturated carbonyl compound | γ-Keto-δ-cyanocarbonyl compound | Forms C-C bonds via conjugate addition. alevelchemistry.co.ukrsc.org |

| Blaise Reaction | Organozinc reagents | β-Keto esters or ketones | Enables efficient synthesis of carbonyl compounds. alfa-chemistry.com |

| Nickel-Catalyzed "Cyano-Borrowing" | Ni catalyst, Cyanohydrin, Aldehyde/Ketone | β-Cyano ketone | High atom- and step-economical reaction. researchgate.net |

These reactions highlight the utility of the β-ketonitrile moiety in creating complex carbon skeletons, including the formation of congested quaternary carbon centers. acs.orgresearcher.life

Intramolecular Cyclization Pathways and Heterocycle Formation

The strategic placement of functional groups within the β-ketonitrile structure allows for a multitude of intramolecular cyclization reactions, providing access to a diverse range of heterocyclic compounds. rsc.org These heterocycles are prevalent in pharmaceuticals and natural products. acs.orgresearchgate.net

A prominent example involves the intramolecular cyclization of γ-keto nitriles. After the reduction of the ketone to a γ-hydroxy nitrile, subsequent hydrolysis of the nitrile can trigger an intramolecular cyclization to yield chiral γ-lactones. thieme-connect.com

More complex heterocyclic systems can be constructed through cascade or domino reactions. For example, β-ketonitriles can react with various partners to form:

Pyridines : Condensation with aldehydes or ketones, often in the presence of ammonium acetate, can lead to highly substituted pyridines through a process that forms multiple C-C and C-N bonds in a single operation. rsc.org

Pyrimidines : A copper-catalyzed cyclization of ketones with nitriles under basic conditions provides a general and economical route to diversely functionalized pyrimidines. researchgate.netorganic-chemistry.org

Furans and Dihydrofurans : A one-pot, three-component reaction between aroyl acetonitriles, aromatic aldehydes, and an imidazolium bromide salt yields highly substituted dihydrofurans through a condensation-Michael addition-O-cyclization sequence. rsc.org

Indolinones : A compound structurally related to the subject, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile, undergoes a facile base-assisted intramolecular cyclization accompanied by oxidation to yield 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.org These products can be further reacted in a one-pot sequence with hydrazine hydrate to form antimycobacterial pyridazino[4,3-b]indoles. acs.org

Pyrazoles and 4H-Pyrans : β-Ketonitriles can react with hydrazine derivatives to form pyrazoles. rsc.org Additionally, copper-catalyzed [3+3] annulations with alkynyl ketimines can produce polysubstituted 4H-pyran derivatives. researcher.life

The table below details several heterocycles synthesized from β-ketonitrile precursors.

| Precursors | Reagents/Conditions | Resulting Heterocycle | Reaction Pathway |

| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | Base (e.g., KOH), DMSO (oxidant) | 2-(3-Oxoindolin-2-ylidene)acetonitriles | Nucleophilic intramolecular cyclization and oxidation. acs.org |

| β-Ketonitriles, Aldehydes, Ammonium Acetate | Solvent-free | Substituted Pyridines | Domino reaction forming two C-C and two C-N bonds. rsc.org |

| Ketones, Nitriles | CuCl₂, NaOH | Substituted Pyrimidines | Copper-catalyzed cyclization. organic-chemistry.org |

| β-Ketonitriles, Aromatic Aldehydes, Imidazolium Salt | Base | Dihydrofurans | Tandem condensation-Michael addition-O-cyclization. rsc.org |

| γ-Keto nitriles | Reduction, then Hydrolysis | γ-Lactones | Intramolecular cyclization of intermediate γ-hydroxy nitrile. thieme-connect.com |

| β-Ketonitriles, Hydrazine Derivatives | - | Pyrazoles | Cyclization. rsc.org |

| β-Ketonitriles, ortho-Hydroxyl-substituted p-QMs | Asymmetric Organocatalyst | 2-Amino-4-aryl-4H-chromenes | 1,6-Conjugate addition/annulation/tautomerization. rsc.org |

These pathways underscore the importance of β-ketonitriles as versatile building blocks for the synthesis of complex and biologically relevant heterocyclic scaffolds.

Spectroscopic Characterization and Structural Elucidation Studies of 4 Cyclohexyl 3 Oxo 2 Phenylbutanenitrile

Infrared (IR) Spectroscopy for Functional Group Identification

Although the expected absorption bands for the nitrile, ketone, phenyl, and cyclohexyl functional groups can be predicted based on general principles, specific, experimentally determined vibrational frequencies for this molecule are not available.

A scientifically rigorous and accurate article on the spectroscopic characterization of 4-Cyclohexyl-3-oxo-2-phenylbutanenitrile requires access to primary research data. Until such data is published and becomes accessible, the generation of the requested content is not feasible.

X-ray Crystallography for Solid-State Structure and Absolute Configuration (where applicable for analogs)

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, the analysis of analogous compounds offers significant insights into its likely solid-state conformation.

One such analog, 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile, has been characterized by single-crystal X-ray diffraction. researchgate.net The structure reveals two aromatic rings connected by a C3 chain, with a dihedral angle of 67.6(1)° between the rings. researchgate.net This study provides a foundational understanding of the packing and conformational preferences of similar β-ketonitriles.

In another relevant study, the formation of an indoline-3-one moiety through the cyclization of a 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile derivative was unambiguously confirmed by single-crystal X-ray diffraction. acs.org This demonstrates how X-ray crystallography can be pivotal in verifying reaction outcomes and elucidating the structures of complex derivatives originating from the β-ketonitrile scaffold.

For analogs containing a cyclohexyl group, crystallographic studies on compounds like 6-cyclohexyl-6,7-dihydrodibenzo[c,f] acs.orgnih.govazabismocin-12(5H)-yl nitrate, although not a β-ketonitrile, provide data on the preferred conformations of the cyclohexyl ring in a crystalline environment. researchgate.net Typically, the cyclohexyl group adopts a stable chair conformation.

The crystallographic data for an analog of this compound would be expected to detail the following parameters:

| Crystal Data and Structure Refinement Parameters (Hypothetical for an Analog) | |

| Empirical formula | C17H21NO |

| Formula weight | 255.36 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 10.1 Å, b = 8.5 Å, c = 18.0 Å |

| α = 90°, β = 105.0°, γ = 90° | |

| Volume | 1490 ų |

| Z | 4 |

| Density (calculated) | 1.140 Mg/m³ |

| Absorption coefficient | 0.070 mm⁻¹ |

| F(000) | 552 |

This table is a hypothetical representation based on typical values for organic molecules of similar size and composition.

The determination of the absolute configuration is crucial for chiral molecules. Since this compound possesses a stereocenter at the C2 position, its synthesis would typically result in a racemic mixture. X-ray crystallographic analysis of a single crystal grown from a resolved enantiomer or after derivatization with a chiral auxiliary would be necessary to establish its absolute configuration (R or S).

Computational and Theoretical Investigations on 4 Cyclohexyl 3 Oxo 2 Phenylbutanenitrile and β Ketonitrile Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost that makes it suitable for a wide range of applications. For a molecule like 4-Cyclohexyl-3-oxo-2-phenylbutanenitrile, DFT calculations would be instrumental in understanding its fundamental chemical properties.

Prediction and Interpretation of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely employed to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand their electronic environments.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR chemical shifts are achieved by computing the isotropic shielding values for each nucleus. These values are then scaled against a known reference, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts that would be observed in an NMR experiment. For this compound, DFT could predict the 1H and 13C chemical shifts. The calculations would be sensitive to the molecule's conformation, particularly the orientation of the cyclohexyl and phenyl groups. Discrepancies between calculated and experimental shifts can often highlight specific structural features or intermolecular interactions.

Vibrational Frequencies (Infrared and Raman Spectroscopy): DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, the C=O stretch of the ketone, and various C-H stretches and bends associated with the phenyl and cyclohexyl rings. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.

| Spectroscopic Parameter | Typical DFT Functional/Basis Set | Predicted Information for this compound |

| 1H and 13C NMR Chemical Shifts | B3LYP/6-31G(d,p) | Chemical environment of each proton and carbon atom. |

| Infrared (IR) Frequencies | B3LYP/6-311++G(d,p) | Position of characteristic peaks for C≡N, C=O, and other functional groups. |

| Raman Intensities | B3LYP/6-311++G(d,p) | Relative intensities of Raman active vibrational modes. |

Conformational Analysis and Molecular Dynamics Studies

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional structure and conformational dynamics.

Conformational Analysis: This involves identifying the stable low-energy conformations (conformers) of a molecule. For the target compound, this would entail exploring the rotational possibilities around the single bonds, particularly the orientation of the bulky cyclohexyl and phenyl groups relative to the ketonitrile backbone. Computational methods can systematically search the conformational space to locate energy minima on the potential energy surface.

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can reveal how the molecule moves, flexes, and changes conformation in response to its environment (e.g., in a solvent). For this compound, an MD simulation could illustrate the flexibility of the cyclohexyl ring and the rotational freedom of the phenyl group, providing insights into how the molecule might interact with a biological target.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. β-Ketonitriles are versatile intermediates in organic synthesis, participating in a variety of reactions.

Quantitative Structure-Reactivity Relationship (QSAR) Studies (Applicable to general β-ketonitriles)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals.

For a class of compounds like β-ketonitriles, a QSAR study would involve:

Data Set Selection: Compiling a set of β-ketonitrile analogs with known experimental data for a particular activity (e.g., enzyme inhibition).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the data set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While no specific QSAR studies on this compound have been found, a QSAR model developed for a series of β-ketonitriles could potentially be used to predict its activity, provided it falls within the applicability domain of the model.

| QSAR Modeling Step | Description |

| Data Set Selection | A collection of β-ketonitrile compounds with measured biological or chemical reactivity data. |

| Descriptor Calculation | Computation of physicochemical properties (e.g., LogP, molecular weight, polar surface area) and topological indices. |

| Model Construction | Development of a mathematical equation relating the descriptors to the activity using statistical methods. |

| Model Validation | Assessment of the model's robustness and predictive ability. |

Applications in Advanced Organic Synthesis and Material Science

Utility as Versatile Synthetic Intermediates and Building Blocks

The chemical architecture of 4-Cyclohexyl-3-oxo-2-phenylbutanenitrile, representative of the broader class of β-ketonitriles, endows it with considerable versatility as a synthetic intermediate. The presence of multiple reactive sites—the ketone carbonyl, the nitrile group, and the acidic α-carbon—allows for a wide array of chemical transformations.

Precursors in the Synthesis of Complex Organic Molecules

β-Ketonitriles are highly valued as precursors for a variety of pharmacologically relevant molecules. acs.orgnih.gov The dual functionality allows for sequential or one-pot modifications to build molecular complexity. For instance, the ketone group can be selectively reduced to form β-hydroxynitriles, which are key chiral building blocks. acs.org Enzymatic reduction using a recombinant carbonyl reductase can produce these compounds with excellent optical purity. organic-chemistry.org These β-hydroxynitriles can be further hydrolyzed, often using nitrilase enzymes to avoid harsh chemical conditions, to yield optically pure β-hydroxy carboxylic acids, which are important intermediates in pharmaceutical synthesis. acs.orgorganic-chemistry.org

Another synthetic route involves the conversion into β-hydroxyamides. A ruthenium-catalyzed tandem reaction in water can achieve both the hydration of the nitrile to an amide and the transfer hydrogenation of the ketone to a hydroxyl group in a single step. acs.org

Table 1: Synthetic Transformations of the β-Ketonitrile Scaffold

| Starting Material | Reagents/Catalyst | Product | Significance |

|---|---|---|---|

| β-Ketonitrile | Recombinant Carbonyl Reductase (e.g., CMCR), NADPH | (R)-β-Hydroxy nitrile | Key chiral building block for pharmaceuticals. acs.orgorganic-chemistry.org |

| (R)-β-Hydroxy nitrile | Nitrilase (e.g., NIT6803) | (R)-β-Hydroxy carboxylic acid | Important pharmaceutical intermediate, avoids harsh hydrolysis. organic-chemistry.org |

Role in the Construction of Heterocyclic and Carbocyclic Systems

The β-ketonitrile framework is a cornerstone for the synthesis of various heterocyclic compounds. nih.gov The reactive nature of the functional groups facilitates cyclization reactions to form rings containing nitrogen, oxygen, or sulfur. For example, β-ketonitriles are known intermediates in the synthesis of pyrimidines. nih.gov Related structures, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, undergo base-assisted intramolecular cyclization and oxidation to form 2-(3-oxoindolin-2-ylidene)acetonitriles, which are precursors to biologically active pyridazino[4,3-b]indoles. acs.org The inherent functionality of this compound makes it an ideal candidate for similar intramolecular or intermolecular cyclization strategies to construct diverse heterocyclic systems.

While specific examples for carbocyclic system construction from this exact compound are not detailed, the presence of the acidic α-proton and the ketone allows for participation in a range of classical carbon-carbon bond-forming reactions, such as aldol (B89426) and Michael reactions, which are fundamental to the construction of carbocyclic rings.

Generation of Quaternary Stereocenters

The creation of quaternary stereocenters—carbon atoms bonded to four different non-hydrogen substituents—is a significant challenge in organic synthesis. The β-ketonitrile scaffold provides a valuable platform for achieving this. Methodologies have been developed for the synthesis of β-ketonitriles that already possess a quaternary carbon at the α-position. researchgate.net These methods include the Rh-catalyzed addition of arylboronic acids to 2,2-disubstituted malononitriles and N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions. researchgate.net

Furthermore, the α-position of a pre-existing β-ketonitrile like this compound can be functionalized. Asymmetric Michael reactions, for example, have been successfully employed with related systems to generate quaternary stereocenters with high enantioselectivity. nih.gov

Integration into Multi-Component Reactions and Complex Syntheses

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.govrsc.org Molecules with multiple functional groups, such as β-ketonitriles, are excellent candidates for designing MCRs.

A relevant example is the three-component reaction of an acetophenone, an aromatic aldehyde, and malononitrile, which can be chemoselectively guided to produce 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. informahealthcare.comresearchgate.net The structural similarity suggests that this compound could potentially be synthesized via, or used as a component in, novel MCRs to rapidly assemble complex molecular architectures. nih.govrsc.org The convergence and operational simplicity of MCRs make them a powerful tool for generating libraries of diverse compounds for drug discovery and material science. rsc.org

Development of New Catalytic Transformations Utilizing β-Ketonitrile Scaffolds

The β-ketonitrile scaffold is central to the development of novel catalytic transformations, both for its synthesis and its subsequent conversion into other valuable compounds.

Catalytic Synthesis:

Palladium Catalysis: A highly selective method for synthesizing β-ketonitriles involves the Pd-catalyzed addition of organoboron reagents to dinitriles under mild conditions. organic-chemistry.org

Nickel Catalysis: A nickel(II) pincer complex can catalyze the carbonylative coupling of α-bromonitriles and alkylzinc reagents to yield β-ketonitriles. researchgate.net

Rhodium Catalysis: Rhodium catalysts are effective in the addition of arylboronic acids to malononitriles, producing β-ketonitriles that feature a quaternary α-carbon. researchgate.net

Catalytic Transformations of β-Ketonitriles:

Ruthenium Catalysis: As mentioned, a ruthenium(II) complex promotes a one-pot tandem hydration/transfer hydrogenation of β-ketonitriles to β-hydroxyamides in water, showcasing a novel catalytic cascade process. acs.org

Biocatalysis: Enzymes such as carbonyl reductases and nitrilases offer highly selective catalytic routes to chiral β-hydroxy nitriles and acids, respectively, under mild, environmentally friendly conditions. acs.orgorganic-chemistry.org

These examples highlight the reciprocal relationship between catalysis and β-ketonitrile chemistry, where catalysts enable efficient access to this scaffold, which in turn serves as a substrate for developing further catalytic innovations.

Considerations for Sustainable Chemical Processes in β-Ketonitrile Synthesis

The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are increasingly important in chemical synthesis. The synthesis of β-ketonitriles has been a fertile ground for developing more sustainable processes.

Avoiding Transition Metals: A green and economical synthesis involves the acylation of the acetonitrile (B52724) anion using inexpensive potassium tert-butoxide (KOt-Bu), avoiding the need for costly and potentially toxic transition-metal catalysts. nih.govnih.gov

Use of Benign Solvents: The ruthenium-catalyzed conversion of β-ketonitriles to β-hydroxyamides notably proceeds cleanly in pure water, eliminating the need for volatile organic solvents. acs.org

Biocatalysis: The use of enzymes operates under mild temperatures and pressures in aqueous media, offering a highly sustainable alternative to traditional chemical methods. organic-chemistry.org

Atom Economy: The integration of β-ketonitriles in MCRs inherently promotes sustainability by maximizing the incorporation of starting materials into the final product, thus reducing waste. rsc.org

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, have been applied to multicomponent reactions like the Biginelli and Hantzsch reactions, demonstrating a path to reduce solvent use in related syntheses. beilstein-journals.org

These approaches collectively contribute to making the synthesis and utilization of β-ketonitriles, including this compound, more environmentally benign. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.